Dihoside B

Description

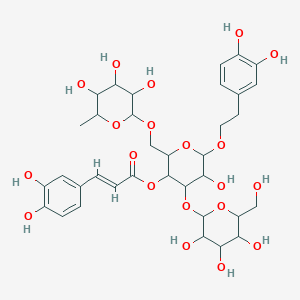

Dihoside B (CAS: 104777-69-7) is a triterpenoid glycoside with the molecular formula C₅₃H₈₆O₂₂ and a molecular weight of 1075.20 g/mol . Its IUPAC name reflects a highly substituted structure featuring multiple hydroxyl groups, methoxy substituents, and glycosidic linkages. Pharmacologically, this compound is associated with plants such as Cephalaria procera and Clematis tibetana, though its specific therapeutic applications remain under investigation. ADMET predictions indicate low intestinal absorption (58.8% probability) and poor blood-brain barrier penetration (99.9% probability), positioning it as a candidate for targeted delivery systems .

Properties

Molecular Formula |

C35H46O20 |

|---|---|

Molecular Weight |

786.7 g/mol |

IUPAC Name |

[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C35H46O20/c1-14-24(42)26(44)28(46)33(51-14)50-13-22-31(54-23(41)7-4-15-2-5-17(37)19(39)10-15)32(55-35-29(47)27(45)25(43)21(12-36)52-35)30(48)34(53-22)49-9-8-16-3-6-18(38)20(40)11-16/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+ |

InChI Key |

CBVKMAVNTVJDHT-QPJJXVBHSA-N |

Isomeric SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihoside B involves multiple steps, starting from the appropriate glucopyranoside derivatives. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the glycosylation reactions. The process may involve the protection and deprotection of hydroxyl groups to ensure selective glycosylation at desired positions .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, including the use of microbial fermentation and enzymatic synthesis. These methods offer higher yields and purity compared to traditional chemical synthesis. The fermentation process involves the use of genetically engineered microorganisms that can produce this compound from simple sugars under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Dihoside B undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups.

Scientific Research Applications

Dihoside B has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Dihoside B involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound can scavenge free radicals, thereby reducing oxidative damage to cells and tissues. Additionally, it can inhibit the production of pro-inflammatory cytokines, leading to reduced inflammation .

Comparison with Similar Compounds

Digitoxin (CAS: 71-63-6)

Structural Similarities and Differences :

- Core Structure: Both Dihoside B and Digitoxin are glycosides, but Digitoxin is a cardiac glycoside derived from Digitalis species, featuring a steroidal aglycone core with a single trisaccharide chain . In contrast, this compound’s triterpenoid backbone is more complex, with two distinct oligosaccharide moieties .

- Functional Groups : Digitoxin lacks the extensive hydroxylation and methoxy groups seen in this compound, contributing to its higher lipophilicity (LogP ≈ 1.8 vs. -0.30 for this compound) .

Pharmacological Contrast :

- Digitoxin is a well-established Na⁺/K⁺-ATPase inhibitor used in heart failure management, whereas this compound’s mechanism remains uncharacterized.

| Parameter | This compound | Digitoxin |

|---|---|---|

| Molecular Weight | 1075.20 g/mol | 764.94 g/mol |

| H-Bond Donors | 13 | 5 |

| LogP | -0.30 | 1.8 |

| Therapeutic Use | Under investigation | Heart failure |

| Bioavailability | Low (predicted) | Moderate (oral) |

Digitonin (CAS: 11024-24-1)

Structural Parallels :

- Digitonin, a spirostanol glycoside from Digitalis, shares this compound’s glycosidic complexity but utilizes a cholestane-type aglycone . Both compounds exhibit high TPSA (>300 Ų), but Digitonin’s fewer hydrogen bond donors (8 vs. 13) allow better membrane interaction, making it a common laboratory detergent .

Functional Divergence :

- While Digitonin is used for cell membrane permeabilization , this compound’s biological activity appears more nuanced, possibly involving receptor modulation. For instance, this compound shows a 72.4% probability of binding to nuclear receptors (e.g., PPAR-γ) in ADMET predictions, unlike Digitonin .

| Parameter | This compound | Digitonin |

|---|---|---|

| Glycosylation | Two oligosaccharide chains | One pentasaccharide chain |

| Aggregated Targets | Nuclear receptors | Membrane proteins |

| Industrial Use | None reported | Laboratory detergent |

Ginsenoside Rg6 (CAS: 147419-93-0)

Shared Glycosylation Patterns :

- Ginsenoside Rg6, a protopanaxatriol-type saponin from Panax species, mirrors this compound’s triterpenoid backbone but has fewer sugar units (disaccharide vs. This compound’s tri-/tetrasaccharide chains) .

Bioactivity Insights :

- Ginsenoside Rg6 is reported to inhibit NF-κB signaling, suggesting anti-inflammatory overlap with this compound. However, this compound’s higher glycosylation may enhance solubility but reduce cellular uptake efficiency compared to Rg6 (Caco-2 permeability: 0.5 × 10⁻⁶ cm/s vs. 1.2 × 10⁻⁶ cm/s) .

Q & A

Q. What strategies optimize Dihoside B’s synthetic yield and stereochemical fidelity for structure-activity relationship (SAR) studies?

- Experimental Design : Implement factorial design (e.g., response surface methodology) to test variables (catalyst concentration, reaction time). Use chiral chromatography or X-ray crystallography to verify stereochemistry .

- Data Analysis : Compare yields and enantiomeric excess (ee) across conditions. Report optimization parameters in supplementary materials to adhere to journal formatting standards .

Q. How can multi-omics approaches (proteomics, metabolomics) elucidate this compound’s polypharmacology in complex biological systems?

- Workflow : Combine LC-MS/MS-based proteomics with pathway enrichment analysis (e.g., KEGG, Reactome) to map interactomes. Validate findings using CRISPR interference or pharmacological inhibitors .

- Data Integration : Use bioinformatics tools (e.g., STRING, Cytoscape) to visualize networks and prioritize targets for functional validation .

Methodological Considerations for Data Contradictions

Q. What statistical frameworks address variability in this compound’s pharmacokinetic data across preclinical models?

- Recommendation : Apply mixed-effects models to account for interspecies differences (e.g., metabolic rates, bioavailability). Use sensitivity analysis to identify outlier-prone parameters .

- Reporting : Disclose model assumptions and confidence intervals in pharmacokinetic tables .

Ethical and Reproducibility Standards

Q. How should researchers design studies to ensure reproducibility of this compound’s effects in vivo?

- Best Practices : Adopt ARRIVE guidelines for animal studies (e.g., power analysis, randomization). Share raw data and code in public repositories (e.g., Zenodo) .

- Transparency : Pre-register protocols on platforms like Open Science Framework to mitigate publication bias .

Synthesis of Evidence for Grant Proposals

Q. What scoping review methodologies are effective for justifying this compound’s therapeutic potential in grant applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.